

Spectroscopic Profile of 3,4,5-Trimethoxytoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4,5-Trimethoxytoluene

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This technical guide provides a comprehensive overview of the spectral data for **3,4,5-Trimethoxytoluene**, a key intermediate in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The quantitative spectral data for **3,4,5-Trimethoxytoluene** are summarized in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **3,4,5-Trimethoxytoluene** (400 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.39	s	2H	Ar-H
3.82	s	6H	3,5 -OCH ₃
3.79	s	3H	4 -OCH ₃
2.30	s	3H	Ar-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **3,4,5-Trimethoxytoluene** (22.53 MHz, CDCl_3)[1]

Chemical Shift (δ) ppm	Assignment
153.25	C3, C5 (Ar-C-O)
136.39	C4 (Ar-C-O)
133.49	C1 (Ar-C-CH ₃)
106.51	C2, C6 (Ar-C-H)
60.65	4 -OCH ₃
56.04	3,5 -OCH ₃
21.69	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **3,4,5-Trimethoxytoluene**

Wavenumber (cm^{-1})	Intensity	Assignment
~2995-2940	Medium	C-H stretch (methyl)
~2835	Medium	C-H stretch (methoxy)
~1590	Strong	C=C aromatic ring stretch
~1465	Medium	C-H bend (methyl)
~1420	Medium	C-H bend (aromatic)
~1240	Strong	Asymmetric C-O-C stretch (aryl ether)
~1125	Strong	Symmetric C-O-C stretch (aryl ether)
~830	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3,4,5-Trimethoxytoluene** (Electron Ionization)[1]

m/z	Relative Intensity	Assignment
182	High	[M] ⁺ (Molecular Ion)
167	High	[M - CH ₃] ⁺
139	Medium	[M - CH ₃ - CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of **3,4,5-Trimethoxytoluene**.

Methodology:

- **Sample Preparation:** A sample of **3,4,5-Trimethoxytoluene** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** The solution is transferred to a 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to single lines for each carbon environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3,4,5-Trimethoxytoluene** by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** A small amount of liquid **3,4,5-Trimethoxytoluene** is placed directly onto the ATR crystal.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied to the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The data is typically collected over a range of 4000-650 cm^{-1} .

Electron Ionization Mass Spectrometry (EI-MS)

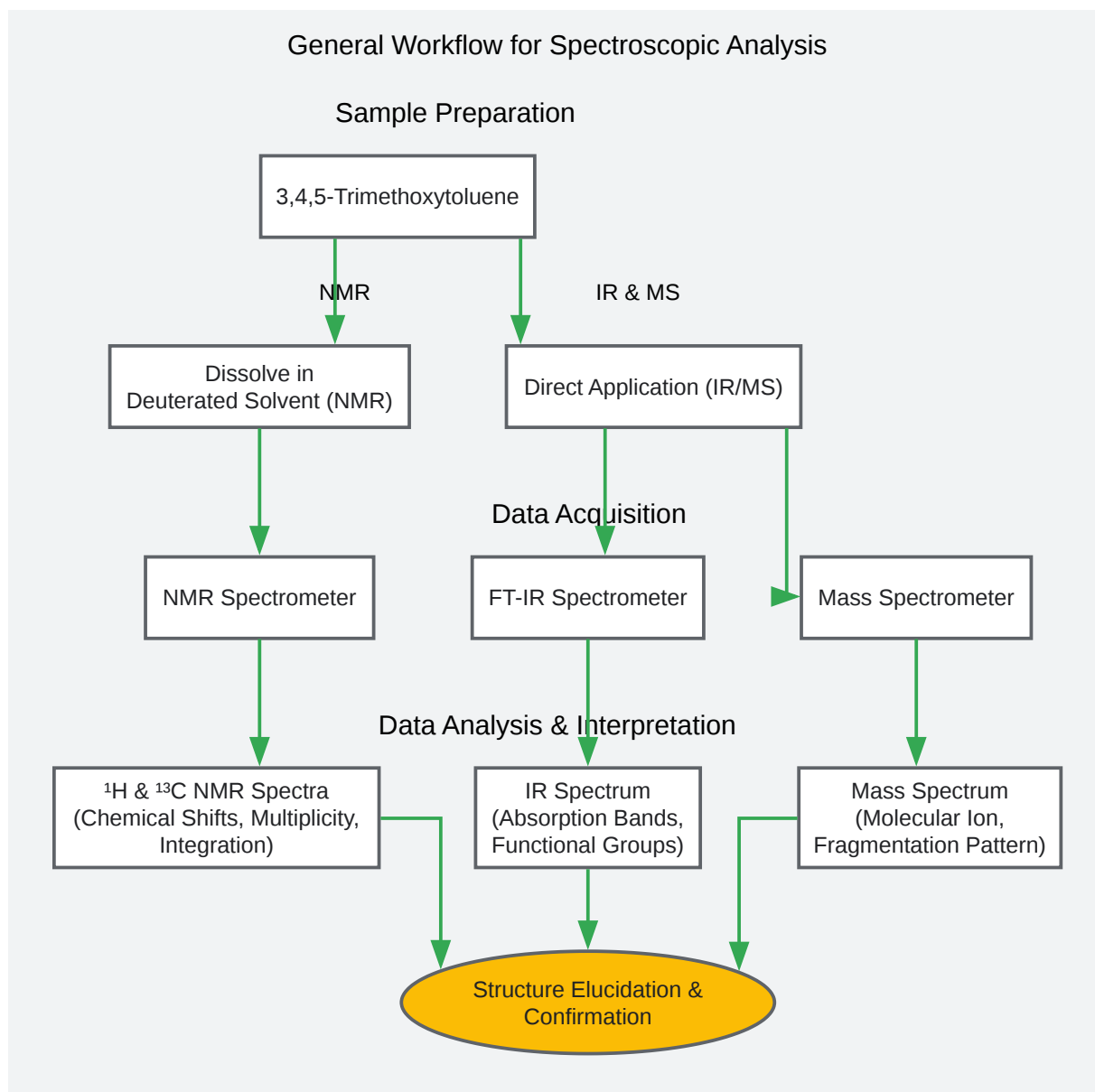
Objective: To determine the molecular weight and fragmentation pattern of **3,4,5-Trimethoxytoluene**.

Methodology:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion ($[\text{M}]^+$).
- **Fragmentation:** The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.
- **Detection:** The resulting ions are separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,4,5-Trimethoxytoluene**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 3,4,5-Trimethoxytoluene | C₁₀H₁₄O₃ | CID 80922 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
Email: info@benchchem.com